7-Aminoflavone

Overview

Description

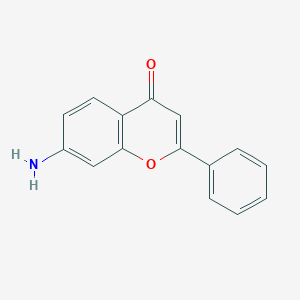

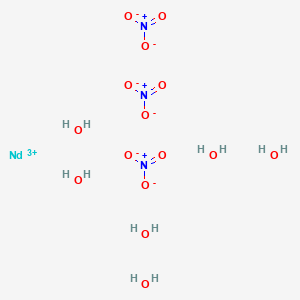

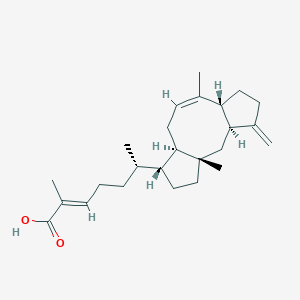

7-Aminoflavone (7-AF) is a flavonoid compound derived from various plants . It has the molecular formula C15H11NO2 . The compound is known for its inhibitory effects on the growth of specific bacteria, fungi, and viruses .

Synthesis Analysis

Flavonoids and isoflavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time . They are derived by aryl migration in a 2-phenylchroman skeleton under the catalysis of 2-hydroxyisoflavanone synthase . In addition, the utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been reported .Molecular Structure Analysis

The molecular structure of 7-Aminoflavone consists of a C15H11NO2 molecular formula . The exact structure and orientation of the 7-AF molecule have been confirmed by 2D ROESY NMR technique and further studied by molecular modeling .Chemical Reactions Analysis

The biotransformation of flavonoids by fungi and actinomycetes has been reported . These transformations include hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions . In the case of 7-Aminoflavone, it was transformed into two acetamido derivatives .Physical And Chemical Properties Analysis

7-Aminoflavone has a molecular weight of 237.25 g/mol . It has a computed XLogP3 of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications

DNA Binding Studies

7-Aminoflavone (7-AF) has been studied for its selective binding with DNA in the host–guest complex form with β-cyclodextrin (β-CD). The association of 7-AF with β-CD was investigated using various spectroscopic techniques. The stoichiometry and the binding constant of the inclusion complex were determined .

Spectroscopic and Molecular Docking Studies

The possible orientation of the 7-AF molecule to the β-CD was confirmed by the 2D ROESY NMR technique and was further studied by molecular modeling. The ground and the excited state pKa values are reported for the free guest molecule and the β-CD complex .

Antioxidative Properties

7-Aminoflavone has been investigated for its antioxidative properties. The electrooxidation of 7-AF is an irreversible reaction at a platinum electrode. The first step in the electrooxidation is the exchange of one electron during the oxidation of the hydroxyl group in ring B .

Electroanalytical Research

To estimate the specific properties of flavonoids, electroanalytical research has been conducted on different flavonoids structures with different numbers of hydroxyl groups. 7-Aminoflavone is a flavonoid that contains one amino group in ring A .

Antitumor Drug Candidate

Another aminoflavone, known under the name Alvocidib (AFP 464, NSC710464), has been developed by the National Cancer Institute (NCI) investigational drug program and has entered clinical trials as a promising antitumor drug candidate for the treatment of acute myeloid leukemia .

Treatment of Acute Myeloid Leukemia

Alvocidib (AFP 464, NSC710464), a type of 7-Aminoflavone, has entered clinical trials as a promising antitumor drug candidate for the treatment of acute myeloid leukemia .

Safety and Hazards

Future Directions

Flavonoids and isoflavonoids have been considered privileged structures exhibiting various biological activities . Understanding the biotransformation process helps us elucidate not only the metabolic pathways of these compounds but also their mechanisms of action, toxicity, and pharmacological activity . This opens up potential future directions for the study and application of 7-Aminoflavone.

Mechanism of Action

Target of Action

The primary target of 7-Aminoflavone (7-AF) is DNA . The compound selectively binds with DNA, which plays a crucial role in its mechanism of action .

Mode of Action

7-Aminoflavone interacts with its target, DNA, through a host-guest complex form with β-cyclodextrin (β-CD) . This interaction was investigated using various spectroscopic techniques, including absorption, steady-state fluorescence, time-resolved fluorescence, and NMR . The binding constant of DNA with 7-AF, both in the presence and absence of β-CD, was calculated . The binding of 7-AF to DNA leads to DNA cleavage induction .

Biochemical Pathways

It’s known that the compound’s interaction with dna can alter various biochemical processes, such as molecular recognition, biological transport, and cell repair .

Pharmacokinetics

It’s known that the compound forms a complex with β-cyclodextrin, which can alter its physicochemical properties . This complexation can potentially influence the bioavailability of 7-Aminoflavone.

Result of Action

The binding of 7-Aminoflavone to DNA can lead to various molecular and cellular effects. For instance, it has been reported that the compound can induce DNA-protein cross-links (DPC) and γ-H2AX in MCF-7 human breast cancer cells . This suggests that 7-Aminoflavone may have potential antiproliferative and anticancer activities.

Action Environment

The action, efficacy, and stability of 7-Aminoflavone can be influenced by various environmental factors. For example, the presence of β-cyclodextrin can affect the compound’s interaction with DNA . Additionally, the compound’s physicochemical properties, such as its melting point , can also be influenced by environmental conditions.

properties

IUPAC Name |

7-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKYGCPGCBEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584331 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoflavone | |

CAS RN |

15847-18-4 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anticancer properties of 7-Aminoflavone?

A1: 7-Aminoflavone has shown promising anticancer activity, particularly against breast cancer cells [, ]. Studies have demonstrated that it can inhibit the growth of MCF-7 breast cancer cells [, ]. This activity is attributed to its ability to enhance the cytotoxic effects of titanocene dichloride when functionalized as an amide [].

Q2: How does 7-Aminoflavone interact with biological systems?

A2: Research indicates that 7-Aminoflavone can bind to biological targets such as calf thymus DNA, particularly when complexed with β-Cyclodextrin []. This binding interaction has been investigated using spectroscopic techniques and molecular docking studies [].

Q3: What is the role of 7-Aminoflavone in insect antifeedant activity?

A3: 7-Aminoflavone exhibits significant insect antifeedant activity []. Notably, the introduction of the amino group at the C-7 position of flavone considerably increases this activity, making it a strong deterrent against insects like the peach-potato aphid (Myzus persicae) [].

Q4: Can 7-Aminoflavone be chemically modified to create new compounds with potential biological activity?

A4: Yes, 7-Aminoflavone serves as a versatile building block for synthesizing novel compounds [, , ]. For instance, it is a key precursor in the synthesis of fused pyrroles containing 4-hydroxycoumarins via regioselective metal-free multicomponent reactions []. These fused pyrroles, incorporating chromone, flavone, coumarin, fluorenone, and anthraquinone moieties, hold potential for various pharmacological applications [].

Q5: How do the structural characteristics of 7-Aminoflavone contribute to its properties?

A5: Vibrational spectroscopy studies, including FT-Raman and FT-IR, coupled with density functional theoretical simulations, have provided insights into the structural features of 7-Aminoflavone []. These investigations reveal that conjugation and hydrogen bonding within the molecule influence its vibrational characteristics, particularly by lowering the carbonyl stretching vibrations [].

Q6: What is the significance of metal complexes involving 7-Aminoflavone?

A6: 7-Aminoflavone readily forms complexes with metal ions, such as copper(II) [, ]. These copper(II) complexes have been characterized using magneto-structural, spectroscopic, and DFT methods []. Notably, these complexes, especially [Cu(6AFl)2Cl2], have shown greater cytotoxic potency against human leukaemia cell lines compared to their ruthenium(II) counterparts and even cisplatin []. This highlights the potential of 7-Aminoflavone-metal complexes in medicinal chemistry.

Q7: Can fungi metabolize 7-Aminoflavone?

A7: Yes, entomopathogenic filamentous fungi, specifically Isaria fumosorosea and Isaria farinosa, can biotransform 7-Aminoflavone []. These fungi primarily modify 7-Aminoflavone by producing two acetamido derivatives: 7-acetamidoflavone and 7-acetamido-4′-hydroxyflavone []. This biotransformation capacity of fungi presents opportunities for generating novel 7-Aminoflavone derivatives with potentially altered biological properties.

Q8: Are there any studies on the electrochemical properties of 7-Aminoflavone and its derivatives?

A8: Yes, the electrochemical behavior of 7-Aminoflavone, along with its antioxidant properties, has been investigated using electrochemical methods []. This research provides valuable insights into its redox properties and potential applications in materials science and electrochemistry.

Q9: What methods are used to synthesize 7-Aminoflavone and its derivatives?

A9: Palladium-catalyzed coupling reactions have been successfully employed for the synthesis of 7-Aminoflavone and other derivatives like 7-Vinylflavone [, ]. These synthetic approaches provide efficient routes for accessing this important class of compounds, facilitating further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)